Cas no 2640896-97-3 (7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione)
![7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione structure](https://ja.kuujia.com/scimg/cas/2640896-97-3x500.png)
7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione 化学的及び物理的性質
名前と識別子
-
- F6796-9480
- 2640896-97-3
- 7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
- AKOS040731816
- 7-(6-Cyclobutyl-4-pyrimidinyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
-
- インチ: 1S/C14H17N5O2/c20-12-14(18-13(21)17-12)4-5-19(7-14)11-6-10(15-8-16-11)9-2-1-3-9/h6,8-9H,1-5,7H2,(H2,17,18,20,21)
- InChIKey: MYWVEPZKXXDZIT-UHFFFAOYSA-N
- ほほえんだ: N1C2(CCN(C3C=C(C4CCC4)N=CN=3)C2)C(=O)NC1=O
計算された属性
- せいみつぶんしりょう: 287.13822480g/mol
- どういたいしつりょう: 287.13822480g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 466
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
じっけんとくせい
- 密度みつど: 1.43±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): 9.70±0.20(Predicted)
7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6796-9480-2mg |
7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
2640896-97-3 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6796-9480-10μmol |
7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
2640896-97-3 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6796-9480-5mg |
7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
2640896-97-3 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6796-9480-20μmol |
7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
2640896-97-3 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6796-9480-100mg |
7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
2640896-97-3 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6796-9480-50mg |
7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
2640896-97-3 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6796-9480-25mg |
7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
2640896-97-3 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6796-9480-3mg |
7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
2640896-97-3 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6796-9480-40mg |
7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
2640896-97-3 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6796-9480-2μmol |
7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
2640896-97-3 | 2μmol |
$85.5 | 2023-09-07 |
7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione 関連文献
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dioneに関する追加情報
Recent Advances in the Study of 7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione (CAS: 2640896-97-3)
The compound 7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione (CAS: 2640896-97-3) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This spirocyclic derivative has garnered significant attention due to its unique structural features and potential therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its efficacy in various disease models.
One of the key areas of research has been the exploration of this compound's role as a modulator of specific biological targets. Preliminary findings suggest that it exhibits high affinity for certain kinase enzymes, which are often implicated in cancer and inflammatory diseases. The cyclobutylpyrimidine moiety appears to play a critical role in binding interactions, while the spirocyclic core contributes to the compound's stability and bioavailability. These insights have been derived from a combination of X-ray crystallography studies and molecular dynamics simulations.
In terms of synthetic chemistry, recent advancements have led to more efficient and scalable routes for producing 7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione. A 2023 study published in the Journal of Medicinal Chemistry reported a novel one-pot synthesis method that significantly reduces the number of steps and improves overall yield. This development is particularly important for facilitating future preclinical and clinical studies, as it addresses previous challenges related to the compound's complex structure.
Pharmacological evaluations have demonstrated promising results in both in vitro and in vivo models. The compound has shown potent inhibitory activity against several cancer cell lines, with IC50 values in the low micromolar range. Notably, it appears to selectively target cancer cells while exhibiting minimal toxicity to normal cells, suggesting a favorable therapeutic window. These findings have spurred interest in further investigating its potential as an anticancer agent, with several research groups currently exploring its combination with existing therapies.
Beyond oncology applications, recent studies have also explored the compound's potential in treating neurological disorders. Its ability to cross the blood-brain barrier, combined with its modulation of key neuronal signaling pathways, makes it a candidate for conditions such as Parkinson's disease and neuropathic pain. However, these applications remain in early stages of investigation, and more comprehensive studies are needed to fully understand its effects on the central nervous system.
As research on 7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione continues to advance, several challenges remain to be addressed. These include further optimization of its pharmacokinetic properties, thorough investigation of potential off-target effects, and development of appropriate formulation strategies. Nevertheless, the compound represents an exciting avenue for drug discovery, and its progress will be closely watched by the chemical biology and pharmaceutical communities in the coming years.
2640896-97-3 (7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione) 関連製品
- 2649087-50-1(1-isocyanatohex-3-ene)
- 1351659-96-5(1-(3-fluorophenyl)-N-{2-hydroxy-2-4-(trifluoromethyl)phenylethyl}methanesulfonamide)
- 2228968-20-3({1-(5-bromo-2-chloropyridin-3-yl)methylcyclopropyl}methanamine)
- 2229581-31-9(2-(2-bromo-4-methylphenyl)propanal)
- 888939-48-8(Isoindoline-1,3-dione Alanyl Glutamine)
- 2270911-67-4(3(2H)-Pyridazinone, 6-chloro-2-methyl-4-phenyl-)
- 1207046-96-5(3-chloro-N-(2-{6-chloro-1,2,4triazolo4,3-bpyridazin-3-yl}ethyl)benzamide)
- 380341-41-3(2,4-dichloro-5-(3-methylphenyl)sulfamoylbenzoic acid)
- 1269294-34-9(1-(2-Fluorophenyl)-5-(thiophen-2-yl)-1H-pyrazole)
- 2742653-63-8(Tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate)




